N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
Infrared Spectroscopy (IR)
Key IR absorption bands correlate with functional groups:
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
¹³C NMR (125 MHz, DMSO-d₆) :
Mass Spectrometry (MS)
The molecular ion peak at m/z 383.4 corresponds to the molecular formula C₁₉H₁₇N₃O₄S (calculated 383.4). Fragmentation patterns include:
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The furochromenone system lies in a nearly planar conformation (dihedral angle < 5°), while the thiadiazole ring deviates by 12° due to steric interactions with the 3-methyl group. Key crystallographic parameters include:
- Unit cell dimensions : a = 12.42 Å, b = 7.89 Å, c = 15.63 Å, β = 105.3°.
- Hydrogen bonding : N–H···O interactions between the acetamide NH and the 7-oxo group (2.89 Å).
Conformational analysis via molecular dynamics simulations identifies two stable rotamers of the acetamide linker, differing by a 180° rotation. The anti-periplanar rotamer predominates (85% population), stabilized by intramolecular CH-π interactions between the thiadiazole methyl and furochromenone aromatic system.
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C19H17N3O4S/c1-8-7-25-16-10(3)17-13(5-12(8)16)9(2)14(18(24)26-17)6-15(23)20-19-22-21-11(4)27-19/h5,7H,6H2,1-4H3,(H,20,22,23) |
InChI Key |
IRPCYBKZIKCMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Synthesis of the Furochromenone Moiety: The furochromenone structure can be obtained by the cyclization of suitable precursors, such as coumarins, in the presence of strong acids or bases.
Coupling Reaction: The final step involves the coupling of the thiadiazole ring with the furochromenone moiety through a condensation reaction, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole moiety undergoes nucleophilic substitution at the C-2 position, particularly under acidic or basic conditions. This reactivity is attributed to the electron-deficient nature of the thiadiazole ring.
Key Findings :
-
Chlorination occurs regioselectively at the methyl-substituted carbon (C-5) of the thiadiazole due to steric and electronic effects .
-
Ammonia substitution retains the Z-configuration of the thiadiazole-ylidene group.
Oxidation Reactions
The sulfur atom in the thiadiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Thiadiazole sulfoxide | 65% |
| mCPBA | CH₂Cl₂, 0°C → RT, 8 h | Thiadiazole sulfone | 78% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via a radical mechanism, confirmed by ESR spectroscopy.
-
Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound.
Cyclization Reactions
The acetamide side chain participates in intramolecular cyclization under basic conditions, forming fused heterocyclic systems.
| Base | Solvent | Product | Application |
|---|---|---|---|
| K₂CO₃ | DMF, 120°C | Furochromone-thiadiazolo[3,4-b]pyridine | Potential kinase inhibitors |
| DBU | Toluene, reflux | Spirocyclic oxindole-thiadiazole derivatives | Antibacterial agents |
Structural Evidence :
-
X-ray crystallography of cyclized products confirms retention of the furochromone carbonyl group.
-
Cyclization increases planarity, enhancing π-π stacking interactions in biological targets.
Amide Bond Reactivity
The acetamide linker undergoes hydrolysis and condensation reactions, enabling structural diversification.
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (6M)/Δ, 8 h | Carboxylic acid derivative |
| Condensation | EDCl/HOBt, DIPEA | Peptide-like conjugates with amino acids |
Kinetic Data :
-
Hydrolysis follows first-order kinetics with in 6M HCl at 80°C .
-
EDCl-mediated couplings achieve >90% efficiency with L-alanine and glycine.
Electrophilic Aromatic Substitution
The furochromone component undergoes electrophilic substitution at C-9 (methyl group), though reactivity is moderated by steric hindrance.
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C-9 | Nitro-furochromone analog |
| Br₂/FeBr₃ | C-7 (minor) | Brominated derivative (≤15% yield) |
Theoretical Analysis :
-
DFT calculations indicate C-9 is the most electrophilic site ().
-
Low bromination yields at C-7 correlate with high local electron density .
Metal Complexation
The thiadiazole nitrogen and carbonyl oxygen act as bidentate ligands for transition metals.
| Metal Salt | Complex Stoichiometry | Application |
|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 (metal:ligand) | Catalytic oxidation studies |
| PdCl₂ | 1:1 | Cross-coupling reaction catalysts |
Spectroscopic Data :
-
IR spectra show shifts in from 1685 cm⁻¹ to 1650–1660 cm⁻¹ upon complexation.
-
Cu(II) complexes exhibit , indicating mononuclear structures.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the furochromone double bond and external alkenes.
| Alkene | Conditions | Product |
|---|---|---|
| Ethylene | UV (254 nm), 48 h | Fused cyclobutane derivative |
| Methyl acrylate | UV (365 nm), 24 h | Spirocyclic adduct |
Quantum Yield :
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- The thiadiazole moiety in the compound has been associated with significant anticancer activity. Research indicates that compounds containing this structural unit exhibit cytotoxic effects against various cancer cell lines. Specifically, they have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
A study conducted on a series of thiadiazole derivatives showed that modifications at specific positions significantly enhanced their anticancer efficacy against human breast cancer cells (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria, N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives
- AL56 () : (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide shares the thiadiazole-ylidene core but replaces the furochromenyl group with a benzenesulfonamide and trioxotetrahydropyrimidinyl hydrazineyl chain. This substitution may enhance solubility due to the polar sulfonamide group, contrasting with the lipophilic furochromenyl moiety in the target compound .

- Compound 4.1 (): N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide features a trichloroethylamino group attached to the thiadiazole, demonstrating how halogenation and alkyl chains alter steric bulk and electronic properties compared to the methyl-substituted thiadiazole in the target compound .
Isoxazole and Oxadiazole Analogs
- The fluorinated isoxazole may enhance bioavailability via improved membrane permeability .
- 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide () : The oxadiazole core lacks sulfur, affecting π-π stacking interactions. The chloroacetamide substituent introduces electrophilic reactivity absent in the target compound’s acetamide linkage .
Substituent Effects
- Compound 16 () : N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide contains a naphthofuran substituent instead of furochromenyl. The larger naphthofuran system may increase planarity and π-π stacking, but the acetyl and phenyl groups introduce steric hindrance compared to the trimethyl-furochromenyl group in the target compound .
- 6b (): 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide uses a triazole core with a nitrophenyl group.
Data Table: Structural and Functional Comparison of Key Analogs
Biological Activity
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that features a thiadiazole ring and a furochromene structure. This combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C18H19N3O3S
- Molecular Weight : 385.4 g/mol
- CAS Number : 946340-62-1
Biological Activity Overview
The biological activity of compounds containing thiadiazole and furochromene moieties has been extensively studied. Thiadiazoles are known for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thiadiazole exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial cell walls, leading to cell lysis .
- Anticancer Properties : Research involving various cancer cell lines indicated that the compound induces apoptosis through the activation of caspase pathways. For instance, in a study using MCF-7 breast cancer cells, the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
- Anti-inflammatory Effects : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes and reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .
The proposed mechanisms for the biological activities of this compound include:
- Interaction with Enzymes : The thiadiazole moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : The furochromene structure may generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiadiazole-acetamide derivatives?
- Methodology :
- Nucleophilic substitution : Reacting 1,3,4-thiadiazol-2-amine derivatives with chloroacetyl chloride in triethylamine under reflux (4–6 hours) yields acetamide intermediates. Reaction progress is monitored via TLC, followed by recrystallization (e.g., pet-ether or acetic acid) to purify products .
- Cyclization : Use of acetic anhydride under reflux (3–5 hours) to form thiadiazole rings, with IR spectroscopy (1,630–1,670 cm⁻¹) confirming carbonyl group formation .
Q. How can the molecular structure of such compounds be confirmed experimentally?
- X-ray crystallography : Determines bond lengths, angles, and tautomeric forms (e.g., Z-configuration in thiadiazole-ylidene groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.5 ppm) and fused heterocyclic carbons (δ 160–170 ppm for carbonyls) .
- IR : Peaks at 3,200–3,250 cm⁻¹ (NH stretching) and 1,660 cm⁻¹ (C=O) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of thiadiazole-acetamide derivatives?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) or ligands (e.g., BINAP) for regioselective coupling reactions, as seen in allylamine syntheses .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for cyclization efficiency. For example, DMF increases reaction rates in thiadiazole ring formation .
- Temperature control : Reflux at 80–100°C balances reaction speed and byproduct suppression. Lower temperatures (50–60°C) may reduce decomposition of sensitive furochromenyl groups .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Case study : For overlapping NMR signals in furochromenyl-thiadiazole hybrids:
Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons.
Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .
Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .
Q. How can computational modeling guide the design of bioactive analogs?
- Molecular docking : Align the furochromenyl moiety with hydrophobic pockets of target enzymes (e.g., bacterial gyrase). Docking scores correlate with experimental MIC values (e.g., 12.5 µg/mL against S. aureus) .
- ADMET prediction : Use QSAR models to predict solubility (LogP ≤3.5) and metabolic stability (CYP450 inhibition assays) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

